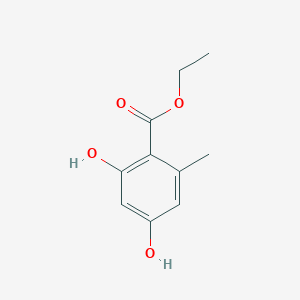

Ethyl orsellinate

Description

Ethyl 2,4-dihydroxy-6-methylbenzoate has been reported in Diospyros maritima, Sideritis marmorea, and other organisms with data available.

Properties

IUPAC Name |

ethyl 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSRXQMIXSZGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062488 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-37-0 | |

| Record name | Ethyl orsellinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orsellinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl orsellinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-Dihydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORSELLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035H4GP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Orsellinate from Lichens: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound found in various lichen species, has garnered significant interest within the scientific community due to its diverse biological activities, including antiproliferative, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural lichen sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential mechanisms of action. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to aid in laboratory applications. This document serves as a valuable resource for researchers and professionals in drug discovery and development seeking to harness the therapeutic potential of this promising lichen metabolite.

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are prolific producers of unique secondary metabolites. Among these, this compound, the ethyl ester of orsellinic acid, stands out for its demonstrated biological activities. Structurally, it is a simple aromatic compound (Figure 1) that has shown potent cytotoxic effects against various cancer cell lines and antimicrobial activity.[1][2] This guide delves into the natural origins of this compound, providing a technical framework for its isolation and purification from lichen biomass.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Natural Lichen Sources of this compound

This compound has been identified as a constituent in a variety of lichen genera, most notably Parmotrema, Roccella, Usnea, and Cetrelia. The concentration of this compound and other lichen compounds can vary depending on the species, geographical location, and environmental conditions. Table 1 summarizes the known lichen sources of this compound and related compounds, along with available data on extract yields. It is important to note that while some studies confirm the presence of this compound, specific yield data for the pure compound are often not reported.

Table 1: Natural Lichen Sources of this compound and Related Compounds

| Lichen Species | Compound(s) Identified | Extraction Solvent(s) | Extract Yield (% of dry weight) | Yield of Pure Compound | Reference(s) |

| Roccella tinctoria | This compound, Erythrin, Mthis compound, Montagnetol | n-Hexane, Dichloromethane, Methanol | 0.17% (n-Hexane), 1.3% (Dichloromethane), 36% (Methanol - Soxhlet), 24% (Methanol - Maceration) | Not specified | [3][4] |

| Parmotrema tinctorum | Mthis compound, Orsellinic acid, Lecanoric acid, Atranorin | Acetone, Methanol | Not specified | Mthis compound: 1.9 - 2.5 mg/g | [5] |

| Parmotrema cooperi | This compound, Ethyl haematommate, Atraric acid, Orsellinic acid, Lecanoric acid, Gyrophoric acid, Lecanorin | Not specified | Not specified | Not specified | [6] |

| Usnea diffracta | This compound, Mthis compound, Atranol, Lecanorin | Ethanol | Not specified | Not specified | [7] |

| Cetrelia monachorum | Ethyl haematommate, Imbricaric acid, Perlatolic acid | Ethanol | 12.9% | Not specified |

Note: Data for related compounds or total extracts are included where specific yields for this compound are unavailable.

Experimental Protocols: Isolation and Purification

The isolation of this compound from lichen thalli typically involves solvent extraction followed by chromatographic separation. The following protocols are based on established methodologies for the isolation of orsellinates and related phenolic compounds from lichens.[1][7]

General Experimental Workflow

The overall process for isolating this compound from lichen material is depicted in the following workflow diagram.

Detailed Protocol for Extraction and Isolation from Roccella tinctoria

This protocol is adapted from methodologies reported for the extraction of secondary metabolites from Roccella tinctoria.[3][4]

Materials and Equipment:

-

Dried and ground thalli of Roccella tinctoria

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Dichloromethane (analytical grade)

-

Silica gel for column chromatography (60 Å, 70-230 mesh)

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

A known quantity (e.g., 100 g) of dried and powdered Roccella tinctoria thalli is placed in a cellulose thimble.

-

The thimble is placed in a Soxhlet apparatus.

-

The lichen material is sequentially extracted with solvents of increasing polarity: first with n-hexane, followed by dichloromethane, and finally with methanol. Each extraction is carried out for a sufficient duration (e.g., 8-12 hours) to ensure exhaustive extraction.

-

The methanolic extract is expected to contain the highest concentration of phenolic compounds, including this compound.

-

-

Concentration:

-

The methanolic extract is collected and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

-

-

Chromatographic Separation:

-

A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100) can be used.

-

Fractions of the eluate are collected sequentially.

-

-

Fraction Analysis and Purification:

-

The collected fractions are analyzed by TLC to identify those containing this compound. A suitable developing solvent system for TLC would be, for example, toluene:ethyl acetate (85:15).

-

Spots can be visualized under a UV lamp at 254 nm. The Rf value of the spots is compared with that of a standard sample of this compound if available.

-

Fractions containing the target compound are combined and the solvent is evaporated.

-

If necessary, further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Characterization:

-

The purity of the isolated this compound is confirmed by HPLC.

-

The structure of the purified compound is elucidated and confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H and 13C) and Mass Spectrometry (MS).

-

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant antiproliferative and cytotoxic activity against a range of human cancer cell lines.[2] While the precise molecular mechanisms of its action are still under investigation, its effects are likely mediated through the induction of apoptosis (programmed cell death).

Apoptosis is a complex and tightly regulated process involving a cascade of molecular events. A common pathway involves the activation of caspases, a family of cysteine proteases that execute the cell death program. The activation of these caspases is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A shift in the balance towards pro-apoptotic proteins can lead to the release of cytochrome c from the mitochondria, which in turn triggers the activation of the caspase cascade.

The following diagram illustrates a generalized intrinsic apoptosis pathway that could be a potential target for this compound. It is important to emphasize that the specific molecular interactions of this compound within this pathway have not yet been fully elucidated.

Further research is required to identify the direct molecular targets of this compound and to fully understand its impact on key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Conclusion

This compound represents a promising natural product with significant potential for development as a therapeutic agent. This technical guide has provided an in-depth overview of its natural lichen sources, detailed methodologies for its isolation, and a summary of its biological activities. The provided protocols and data serve as a valuable starting point for researchers aiming to explore the full potential of this fascinating lichen metabolite. Future investigations should focus on elucidating the specific molecular mechanisms underlying its antiproliferative effects to facilitate its translation into clinical applications.

References

- 1. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lichen.ru.ac.th [lichen.ru.ac.th]

- 6. This compound | CAS:2524-37-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. frontiersin.org [frontiersin.org]

Biological activities of naturally occurring Ethyl orsellinate

An In-depth Technical Guide to the Biological Activities of Naturally Occurring Ethyl Orsellinate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring phenolic compound and a common metabolite found in various lichen species, has garnered significant interest within the scientific community for its diverse range of biological activities.[1] As a derivative of orsellinic acid, this monoaromatic compound serves as a valuable scaffold in medicinal chemistry and a subject of pharmacological investigation.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antiproliferative, antimicrobial, enzyme-inhibiting, and antioxidant properties. The document summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes workflows and mechanisms to facilitate a deeper understanding for research and development applications.

Introduction

Ethyl 2,4-dihydroxy-6-methylbenzoate, commonly known as this compound, is a depside derivative frequently isolated from lichens such as Parmotrema tinctorum, Graphis handelii, and species within the Parmelia genus.[2][3][4] Its structure, characterized by a substituted benzene ring, makes it a member of the orcinol subclass of lichen-derived monoaromatic compounds.[5] The biological potential of this compound is broad, encompassing antibacterial, radical scavenging, in vitro antitumor, and glycation inhibition activities.[1] This guide synthesizes the current scientific literature to present a detailed technical resource on its multifaceted biological profile.

Biological Activities of this compound

Antiproliferative and Cytotoxic Activity

This compound has demonstrated notable antiproliferative effects against a panel of human cancer cell lines. Studies have shown that its cytotoxic activity often increases with the elongation of its alkyl chain, suggesting that lipophilicity plays a key role in its mechanism.[6][7] For instance, the activity of orsellinates was found to increase from methyl to n-butyl esters.[6]

It has been shown to inhibit the proliferation of:

-

Hep-2 larynx carcinoma cells [8]

-

MCF-7 breast cancer cells [8]

-

786-0 kidney carcinoma cells [8]

-

B16-F10 murine melanoma cells [8]

Interestingly, it also shows cytotoxicity against non-cancerous Vero cells, indicating a need for further investigation into its selectivity.[8] Additionally, this compound exhibits toxicity against brine shrimp (Artemia salina), a common preliminary screen for cytotoxic potential, with a reported LC50 value of 495 µM.[8][9]

Antimicrobial Activity

This compound is part of a class of lichen-derived compounds known to possess antimicrobial properties.[5] While some studies report weak to moderate activity for this compound itself, its derivatives have shown significant potential.[2] For example, a synthesized derivative, ethyl 3,5-dibromoorsellinate, displayed potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2][10] This was a significant enhancement, as the parent this compound only showed an inhibition zone of 13 mm against MRSA in the same study.[2] This highlights the potential of using this compound as a scaffold for developing more potent antimicrobial agents.

Enzyme Inhibition and Activation

The effect of this compound on enzyme activity is complex and appears to be highly specific to the target enzyme and the compound's structure. A notable example is its interaction with mushroom tyrosinase, an enzyme involved in melanogenesis.

-

Tyrosinase Activation: At a concentration of 0.50 mM, this compound was found to act as a tyrosinase activator , increasing the enzyme's diphenolase activity to 114.49% of the control.[11][12] This effect was also observed for orsellinates with other small alkyl chains, such as methyl and n-propyl esters.[3][11]

-

Tyrosinase Inhibition: In contrast, orsellinates with longer alkyl chains (n-butyl, n-pentyl, n-hexyl, and n-octyl) behaved as inhibitors of tyrosinase.[3][11] This suggests that the length of the ester group is a critical determinant of the compound's effect on the enzyme's active or allosteric sites.[13]

Antioxidant Activity

As a phenolic compound, this compound possesses radical-scavenging capabilities. Its antioxidant potential has been evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[14][15] The studies indicate that while all orsellinates show some level of activity, they are generally less potent than their parent compounds, lecanoric acid and orsellinic acid.[14][16] The antioxidant activity of linear-chain orsellinates was observed to increase with chain elongation from methyl to n-butyl esters.[14]

Quantitative Data Summary

The biological activities of this compound and its related compounds are summarized in the table below for comparative analysis.

| Activity Type | Compound | Target | Metric | Value | Reference |

| Antiproliferative | This compound | Hep-2 (Larynx Carcinoma) | IC50 | 31.2 µg/mL | [8] |

| This compound | 786-0 (Kidney Carcinoma) | IC50 | 47.5 µg/mL | [8] | |

| This compound | B16-F10 (Murine Melanoma) | IC50 | 64.8 µg/mL | [8] | |

| This compound | MCF-7 (Breast Cancer) | IC50 | 70.3 µg/mL | [8] | |

| This compound | Vero (Non-cancerous) | IC50 | 28.1 µg/mL | [8] | |

| Cytotoxicity | This compound | Artemia salina (Brine Shrimp) | LC50 | 495 µM | [8][9] |

| Antibacterial | This compound | MRSA | Inhibition Zone | 13 mm | [2] |

| Ethyl 3,5-dibromoorsellinate | MRSA | MIC | 4 µg/mL | [2][10] | |

| Ethyl 3,5-dibromoorsellinate | S. aureus ATCC 25923 | MIC | 4 µg/mL | [2] | |

| Enzyme Activity | This compound | Mushroom Tyrosinase | % Activity | 114.49% (Activation) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to evaluate the biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Bacterial Culture Preparation: The pathogenic bacteria (e.g., S. aureus) is cultured in a nutrient broth at 37°C overnight with shaking. The resulting culture is then diluted with sterile 0.9% NaCl or Mueller-Hinton Broth (MHB) to a concentration of approximately 1 × 10⁸ CFU/mL and further diluted to achieve a final inoculum of 5 × 10⁵ CFU/mL in the assay plate.

-

Compound Preparation: this compound or its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted compound. Positive control (broth with bacteria, no compound) and negative control (broth only) wells are included. The plate is incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2] A growth indicator like resazurin may be added to aid visualization.

Antiproliferative Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to measure cell density and, by extension, drug-induced cytotoxicity.[6]

-

Cell Plating: Human tumor cells (e.g., Hep-2, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound dissolved in a suitable solvent (and diluted in culture medium) for a specified period (e.g., 48-72 hours).

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.

-

Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at approximately 515 nm.

-

IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

Antioxidant Assay: DPPH Radical Scavenging

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[15]

-

Reagent Preparation: A 0.004% (w/v) solution of 2,2'-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.[15] Test compound solutions of this compound are also prepared in methanol at various concentrations.

-

Reaction Mixture: In a test tube or microplate well, 1.0 mL of the this compound solution is added to 2.0 mL of the DPPH methanolic solution.[15] A blank sample contains only methanol.

-

Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at 517 nm. The scavenging of the DPPH radical by this compound leads to a decrease in absorbance (a color change from purple to yellow).[15]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

Mushroom Tyrosinase Activity Assay

This assay determines if a compound inhibits or activates the enzyme tyrosinase, using L-DOPA as a substrate.

-

Reagent Preparation: A solution of mushroom tyrosinase is prepared in sodium phosphate buffer (e.g., pH 6.8). A solution of L-DOPA is also prepared in the same buffer. The test compound, this compound, is dissolved in DMSO and then diluted in the buffer.[11]

-

Reaction Mixture: In a 96-well plate or cuvette, the buffer, enzyme solution, and test compound solution are mixed and pre-incubated.

-

Initiation of Reaction: The reaction is initiated by adding the L-DOPA substrate to the mixture.

-

Measurement: The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the increase in absorbance at approximately 475 nm over time using a spectrophotometer.

-

Data Analysis: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The activity in the presence of this compound is compared to a control reaction containing DMSO without the compound. Values over 100% indicate activation, while values under 100% indicate inhibition.[11]

Mechanisms and Workflows

While the precise signaling pathways modulated by this compound are not yet fully elucidated, molecular docking studies on its derivatives provide insight into potential mechanisms.[2] The diagrams below illustrate a general workflow for assessing its biological properties and a proposed specific mechanism of action for its antibacterial derivative.

Caption: General experimental workflow for evaluating the biological activities of this compound.

Caption: Proposed antibacterial mechanism of an this compound derivative against MRSA.

Conclusion and Future Directions

This compound, a readily available natural product from lichens, demonstrates a compelling and varied biological profile. Its activities as an antiproliferative agent, an enzyme modulator, and an antioxidant precursor are well-documented. The significant enhancement of antibacterial activity through simple structural modification, as seen with its brominated derivative, underscores its value as a chemical scaffold for drug discovery.[2]

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways responsible for its antiproliferative effects is critical.

-

Selective Cytotoxicity: Investigating modifications to the this compound structure to enhance selectivity towards cancer cells over healthy cells.

-

In Vivo Studies: Translating the promising in vitro results into in vivo animal models to assess efficacy, pharmacokinetics, and safety.

-

Synergistic Effects: Exploring the potential of this compound in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Mushroom Tyrosinase Activity by Orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of Mushroom Tyrosinase Activity by Orsellinates [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radical-scavenging activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

Ethyl Orsellinate: A Technical Guide on its Antiproliferative Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative properties of ethyl orsellinate, a naturally occurring phenolic compound derived from lichens.[1][2][3] This document consolidates key findings on its cytotoxic activity against various cancer cell lines, details common experimental protocols for its evaluation, and visualizes potential mechanisms and experimental workflows.

Introduction to this compound

This compound is a lichen metabolite and a derivative of lecanoric acid.[1][2][3] As a phenolic compound, it belongs to a class of molecules known for a wide range of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[4][5] Structurally, it is the ethyl ester of orsellinic acid. Research has demonstrated its potential as a cytotoxic agent against several cancer cell lines, making it a molecule of interest in the field of oncology drug discovery.

The antiproliferative activity of orsellinates, including this compound, has been observed to correlate with their chemical structure. Studies have indicated that increasing the chain length of the ester group, from methyl to n-butyl, enhances cytotoxic activity.[4][5] This is likely due to an increase in lipophilicity, which may facilitate the compound's ability to cross cellular membranes.[4][5][6]

Quantitative Analysis of Antiproliferative Activity

The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cell population. The data below, compiled from in vitro studies, summarizes the IC50 values of this compound against a panel of human and murine cancer cell lines, as well as a non-cancerous cell line for comparison.

Table 1: IC50 Values of this compound Across Various Cell Lines

| Cell Line | Cancer Type | Organism | IC50 (µg/mL) |

| HEp-2 | Larynx Carcinoma | Human | 31.2[1][2][3] |

| 786-0 | Kidney Carcinoma | Human | 47.5[1][2][3] |

| B16-F10 | Melanoma | Murine | 64.8[1][2][3] |

| MCF-7 | Breast Carcinoma | Human | 70.3[1][2][3] |

| Vero | Kidney Epithelial (Non-cancerous) | Monkey | 28.1[1][2][3] |

Data represents the concentration of this compound required to inhibit 50% of cell growth after 48 hours of exposure.[1][2]

Potential Mechanisms of Action

While the precise molecular mechanisms of this compound are still under detailed investigation, its classification as a phenolic compound suggests potential pathways for its anticancer effects. Phenolic compounds are known to induce apoptosis (programmed cell death) in cancer cells through various signaling cascades.[7] The diagram below illustrates a generalized view of apoptosis signaling, a plausible mechanism for this compound's activity.

Figure 1. Generalized intrinsic apoptosis pathway potentially activated by this compound.

The structure-activity relationship of orsellinates provides another key insight. The observation that cytotoxic activity increases with the elongation of the ester chain suggests that lipophilicity plays a crucial role.[4][5][6] A more lipophilic compound can more readily interact with and traverse the lipid bilayer of the cell membrane to exert its effects internally.

Figure 2. Logical relationship between orsellinate structure and cytotoxic activity.

Experimental Protocols

The following sections describe standardized methodologies for assessing the antiproliferative effects of compounds like this compound in a research setting.

Cell Culture and Maintenance

-

Cell Lines: Obtain cancer cell lines (e.g., HEp-2, MCF-7, 786-0) and a non-cancerous control line (e.g., Vero) from a certified cell bank.

-

Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to ensure exponential growth for experiments.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.[4][5]

Figure 3. Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol Steps:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 hours.[1][2]

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.

-

Staining: After washing with water, stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound SRB dye by washing with 1% (v/v) acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the optical density (OD) at approximately 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound demonstrates clear antiproliferative activity against a range of cancer cell lines, including those from larynx, breast, and kidney carcinomas.[1][2][3] Its efficacy appears to be influenced by its lipophilicity, a characteristic that could be exploited for the design of more potent analogues. While the compound also shows cytotoxicity towards non-cancerous cells, further studies are warranted to explore its selectivity and therapeutic index in more detail.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on the cell cycle, induction of apoptosis, and key regulatory proteins will provide a more complete picture of its mechanism of action and better define its potential as a lead compound in cancer therapy.

References

- 1. This compound | CAS#:2524-37-0 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antitumour activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Ethyl Orsellinate: A Technical Guide for Preclinical Research

For Immediate Release

This technical guide provides an in-depth overview of the preclinical antitumor potential of ethyl orsellinate, a naturally occurring phenolic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current in vitro data, details experimental methodologies, and explores the potential mechanisms of action, offering a foundation for future research and development in oncology.

Executive Summary

This compound, a derivative of orsellinic acid found in lichens, has demonstrated notable antiproliferative activity against a range of human cancer cell lines in preclinical studies. This guide consolidates the available quantitative data on its cytotoxic effects, outlines the key experimental protocols used in its evaluation, and discusses the likely, though not yet fully elucidated, signaling pathways involved in its mechanism of action. While in vivo data remains to be established, the existing in vitro evidence warrants further investigation into this compound as a potential lead compound in cancer therapy.

In Vitro Antitumor Activity

The primary evidence for the antitumor potential of this compound comes from in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values have been determined for several cancer cell lines, indicating a degree of selective cytotoxicity.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a non-cancerous cell line, with the following IC50 values reported:

| Cell Line | Cancer Type | IC50 (µg/mL)[1][2][3] |

| HEp-2 | Larynx Carcinoma | 31.2 |

| MCF-7 | Breast Carcinoma | 70.3 |

| 786-0 | Kidney Carcinoma | 47.5 |

| B16-F10 | Murine Melanoma | 64.8 |

| Vero | Normal Kidney (Monkey) | 28.1 |

These results suggest that this compound is most active against HEp-2 larynx carcinoma cells.[4][5] Notably, its cytotoxicity against the normal Vero cell line is comparable to its effect on some cancer cell lines, highlighting the need for further studies on its therapeutic index. The antitumor activity of orsellinate derivatives has been observed to increase with the elongation of the alkyl chain, which is likely due to an increase in lipophilicity.[4][5][6]

Experimental Protocols

The primary method used to determine the in vitro antitumor activity of this compound is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Detailed Protocol:

-

Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Putative Mechanisms of Antitumor Action

While specific studies on the molecular mechanisms of this compound are limited, the broader class of phenolic compounds and related natural products are known to exert their antitumor effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Natural compounds often trigger apoptosis through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While not directly demonstrated for this compound, an ethyl acetate extract of Selaginella doederleinii, which contains various phenolic compounds, has been shown to induce apoptosis in human lung cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases-9 and -3.[7]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Many natural compounds exert their antitumor effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. For instance, ethyl-p-methoxycinnamate, a structurally related compound, has been shown to induce cell cycle arrest at the G2/M phase in cholangiocarcinoma cells.[8] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Future Directions and Conclusion

The preclinical data on this compound, while limited, is promising and suggests a potential role for this compound in oncology. The key areas for future research include:

-

In vivo studies: To evaluate the antitumor efficacy of this compound in animal models. This is a critical step to determine its therapeutic potential and to assess its pharmacokinetic and pharmacodynamic properties.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by this compound. This will involve investigating its effects on apoptosis, cell cycle regulation, and other key cancer-related pathways.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to improve its potency, selectivity, and pharmacokinetic profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:2524-37-0 | Chemsrc [chemsrc.com]

- 4. In vitro antitumour activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl acetate extract from Selaginella doederleinii Hieron inhibits the growth of human lung cancer cells A549 via caspase-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Orsellinate: A Technical Guide on its Discovery, Chemistry, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl orsellinate, a naturally occurring phenolic compound isolated from various lichen species. It covers the history of its discovery, its natural sources, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers in natural products chemistry, pharmacology, and drug development.

Introduction and History of Discovery

This compound (ethyl 2,4-dihydroxy-6-methylbenzoate) is a monocyclic phenolic compound belonging to the orsellinate ester class of natural products. It is a well-known secondary metabolite found predominantly in lichens, which are symbiotic organisms of fungi and algae.[1] Structurally, it is the ethyl ester of orsellinic acid, a fundamental building block in the biosynthesis of more complex lichen compounds like depsides (e.g., lecanoric acid).[2]

Natural Sources and Quantitative Data

This compound has been identified in a variety of lichen species worldwide. Its presence is particularly noted in the Parmeliaceae family. While numerous studies have developed quantitative methods like RP-HPLC for the analysis of lichen secondary metabolites, including this compound, specific concentration data (e.g., mg/g of dry lichen thallus) is not consistently reported in accessible literature.[4] The primary known sources include:

-

Parmotrema cooperi[4]

-

Usnea diffracta[4]

-

Parmelia reticulata[1]

-

Oakmoss (Evernia prunastri), a commercial product used in perfumery[1]

Biological Activity Data

The biological activities of this compound have been quantified in several studies, particularly its cytotoxic and antiproliferative effects. The following tables summarize the available quantitative data.

| Cell Line | Assay Type | Endpoint | Value (µg/mL) | Value (µM)¹ | Reference(s) |

| HEp-2 (Human Larynx Carcinoma) | SRB | IC₅₀ | 31.2 | 159.0 | [2] |

| MCF-7 (Human Breast Carcinoma) | SRB | IC₅₀ | 70.3 | 358.3 | [2] |

| 786-0 (Human Kidney Carcinoma) | SRB | IC₅₀ | 47.5 | 242.1 | [2] |

| B16-F10 (Murine Melanoma) | SRB | IC₅₀ | 64.8 | 330.3 | [2] |

| Vero (Non-cancerous Kidney Cells) | SRB | IC₅₀ | 28.1 | 143.2 | [2] |

| Artemia salina (Brine Shrimp) | BST | LC₅₀ | 97.1 | 495 | [2] |

| ¹Calculated based on a molecular weight of 196.2 g/mol . |

Table 1: Cytotoxic and Antiproliferative Activity of this compound. IC₅₀: Half-maximal inhibitory concentration. LC₅₀: Lethal concentration for 50% of the population. SRB: Sulforhodamine B assay. BST: Brine Shrimp Lethality Test.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from lichen material and for the assessment of its cytotoxic activity.

Protocol for Extraction and Isolation

This protocol is a synthesized methodology based on common practices in lichen chemistry for isolating phenolic compounds.[6][7][8]

1. Sample Preparation:

- Collect lichen thalli (e.g., Parmotrema tinctorum) and clean them of any substrate or debris.

- Air-dry the lichen material thoroughly at room temperature for several days or in an oven at low temperature (< 40°C).

- Grind the dried thalli into a fine powder using a blender or mill.

2. Extraction:

- Perform a Soxhlet extraction or maceration of the lichen powder (e.g., 100 g).

- Use a solvent of intermediate polarity, such as ethyl acetate or acetone (e.g., 1 L), for 24-48 hours. Maceration should be repeated 3-5 times to ensure exhaustive extraction.

- Filter the combined extracts through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Chromatographic Separation:

- Stationary Phase: Silica gel (60-120 or 200-400 mesh). For acidic phenolics, tailing can be reduced by pre-treating the silica gel with 1% oxalic acid or by using an acidified mobile phase.[8][9]

- Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Once dry, carefully load the adsorbed sample onto the top of the packed column.

- Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A common gradient is n-hexane with an increasing proportion of ethyl acetate (e.g., 100:0 to 50:50 v/v).

- Fraction Collection: Collect fractions of a fixed volume (e.g., 20-50 mL).

- Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid, 7:5:1). Visualize spots under UV light (254 nm) and/or by spraying with a visualizing agent (e.g., 10% H₂SO₄ in methanol followed by heating).[7][9]

4. Purification and Identification:

- Combine fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

- If necessary, perform a second chromatographic step (e.g., on a Sephadex LH-20 column with methanol as eluent) for further purification.[6]

- Recrystallize the purified compound from a suitable solvent system (e.g., methanol/water or chloroform/hexane) to obtain pure crystals.

- Confirm the structure of the isolated compound using spectroscopic methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on the established method for determining cytotoxicity based on the measurement of cellular protein content.[10][11][12]

1. Cell Plating:

- Seed adherent cancer cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. Cell Fixation:

- After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.

- Incubate the plate at 4°C for 1 hour to fix the cells.

4. Staining:

- Wash the plate four to five times by submerging it in slow-running tap water. Gently tap the plate on a paper towel to remove excess water and allow it to air-dry completely.

- Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

- Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

- Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

- Allow the plate to air-dry completely.

- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

- Place the plate on a shaker for 10-20 minutes to ensure complete solubilization.

6. Data Acquisition:

- Measure the absorbance (Optical Density, OD) at 510-565 nm using a microplate reader.

- Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

- Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, created using DOT language, illustrate key experimental and logical workflows related to this compound research.

Caption: General workflow for the isolation and identification of this compound.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Caption: Hypothesized mechanism for the cytotoxic action of this compound.

Biological Activity and Proposed Mechanism of Action

This compound demonstrates a range of biological activities, with its antiproliferative and cytotoxic properties being the most studied.[2] As shown in Table 1, it inhibits the growth of various human cancer cell lines, including larynx, breast, and kidney carcinoma, with IC₅₀ values in the micromolar range.[2] Interestingly, its cytotoxicity is not highly selective, as it also affects non-cancerous Vero cells with a comparable IC₅₀ value.[2]

The precise molecular mechanism underlying the cytotoxicity of this compound has not been fully elucidated. However, studies on a series of orsellinate esters suggest that their biological activity is strongly correlated with lipophilicity.[4][13] An increase in the length of the alkyl ester chain (from methyl to hexyl) leads to a corresponding increase in cytotoxic activity, likely due to enhanced interaction with the lipid components of the cell membrane.[4][14]

As a phenolic compound, it is plausible that this compound induces cell death through the generation of reactive oxygen species (ROS), a common mechanism for many bioactive phenols.[15] This increase in oxidative stress can lead to mitochondrial dysfunction, which in turn triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent DNA fragmentation, ultimately leading to programmed cell death. This proposed mechanism is illustrated in the diagram above but requires specific experimental validation for this compound.

Conclusion

This compound is a readily accessible lichen metabolite with documented cytotoxic and antiproliferative activities. This guide provides a foundational understanding of its natural sources, methods for its isolation and analysis, and a summary of its biological evaluation. While the broad strokes of its bioactivity are known, significant opportunities exist for future research. Key areas for further investigation include a more thorough screening against diverse cancer cell lines, elucidation of its specific molecular targets and signaling pathways, and in vivo studies to determine its potential as a therapeutic agent. The detailed protocols and workflows provided herein offer a practical starting point for researchers aiming to explore the full potential of this intriguing natural product.

References

- 1. Cytotoxic activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the biosynthesis pathway of Ethyl orsellinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound, has garnered interest for its diverse biological activities. Understanding its biosynthesis is crucial for harnessing its potential through synthetic biology and metabolic engineering. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final product. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate comprehension and further research in the field.

Introduction

This compound is the ethyl ester of orsellinic acid, a common metabolite found in various lichens and fungi.[1] The core of its structure, orsellinic acid, is a simple polyketide, the biosynthesis of which is a well-characterized pathway involving a polyketide synthase (PKS). This guide will dissect the enzymatic machinery responsible for the formation of orsellinic acid and its subsequent esterification to yield this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-stage process:

-

Formation of the Orsellinic Acid Core: The pathway begins with the synthesis of orsellinic acid from basic building blocks of primary metabolism. This reaction is catalyzed by a Type I polyketide synthase, specifically orsellinic acid synthase (OAS) .[2]

-

Precursors: The synthesis starts with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.

-

Enzymatic Assembly: The OAS enzyme iteratively condenses these units to form a linear tetraketide intermediate. This intermediate then undergoes cyclization and aromatization to yield orsellinic acid.

-

-

Esterification to this compound: The second stage involves the esterification of the carboxyl group of orsellinic acid with an ethyl group.

-

Putative Enzyme: While the specific enzyme has not been fully characterized in all organisms, a putative This compound biosynthetic gene cluster has been identified in the mushroom Phlebopus portentosus.[3] This cluster contains a PKS gene (PpPKS1), and it is hypothesized that another enzyme within this cluster, likely an esterase or acyltransferase , catalyzes the final ethylation step.

-

Ethyl Group Donor: The source of the ethyl group is presumed to be ethanol .

-

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound.

References

In Silico Prediction of Ethyl Orsellinate's Pharmacological Targets: A Technical Guide

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound derived from lichens, has demonstrated a spectrum of pharmacological activities, including notable antiproliferative, antitumor, and antimicrobial effects. Despite the growing body of evidence supporting its therapeutic potential, the precise molecular targets through which this compound exerts its biological functions remain largely unelucidated. This technical guide outlines a comprehensive in silico strategy to predict and characterize the pharmacological targets of this compound. By leveraging a multi-pronged computational approach encompassing reverse docking, pharmacophore modeling, and molecular docking, we present a systematic workflow for identifying high-probability protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. Detailed experimental protocols for the proposed computational analyses are provided, alongside structured data presentation and visualizations of key workflows and signaling pathways to facilitate a deeper understanding of the methodologies and potential findings.

Introduction

This compound is a lichen metabolite recognized for its diverse biological activities.[1] It has been reported to exhibit antiproliferative and antitumour properties, along with antibacterial, radical scavenging, and glycation inhibition activities.[1] Experimental studies have demonstrated its cytotoxic effects against various cancer cell lines, including Hep-2 larynx carcinoma, MCF-7 breast cancer, 786-0 kidney carcinoma, and B16-F10 murine melanoma.[2][3][4] While these findings are promising, a significant knowledge gap exists regarding the specific molecular mechanisms and protein targets responsible for these observed effects.

In silico drug target prediction methods offer a powerful and efficient means to navigate the vast landscape of the human proteome and identify potential binding partners for small molecules.[5][6] These computational techniques can accelerate the drug discovery process by generating testable hypotheses and prioritizing experimental validation efforts.[7] This guide details a hypothetical yet robust in silico workflow designed to predict the pharmacological targets of this compound, thereby providing a foundational roadmap for future experimental investigations into its mechanism of action.

Proposed In Silico Target Identification Workflow

The proposed workflow for identifying the pharmacological targets of this compound integrates several computational methodologies in a sequential and complementary manner. The overall strategy is to first cast a wide net to identify a broad range of potential targets and then progressively refine this list through more focused and computationally intensive analyses.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments proposed in the workflow.

Reverse Docking Protocol

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking the molecule into the binding sites of a large collection of protein structures.[6][8]

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different conformers of the ligand to account for its flexibility.

-

-

Target Protein Database Preparation:

-

Compile a comprehensive library of human protein structures from the Protein Data Bank (PDB). This library should ideally include proteins known to be involved in cancer and microbial pathogenesis.

-

Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

Identify potential binding pockets on each protein using pocket detection algorithms.

-

-

Reverse Docking Simulation:

-

Utilize a reverse docking software (e.g., idTarget, INVDOCK) to dock the prepared this compound conformers against the prepared protein target library.[8]

-

The docking algorithm will systematically evaluate the binding poses of this compound in the active sites of all proteins in the library.

-

-

Scoring and Ranking:

-

Score the docking poses based on a scoring function that estimates the binding affinity.

-

Rank the protein targets based on their docking scores. Proteins with the highest scores are considered potential targets.

-

Pharmacophore-Based Screening Protocol

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[9] This model can then be used to screen for other molecules, or in this case, protein binding sites that accommodate these features.

-

Pharmacophore Model Generation:

-

Based on the structure of this compound, define a set of pharmacophoric features. These would likely include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings.

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

-

-

Pharmacophore Database Screening:

-

Utilize a database of pre-computed protein binding site pharmacophores (e.g., PharmMapper).[8]

-

Screen the this compound pharmacophore model against this database to identify protein binding sites that have complementary features.

-

-

Hit Ranking and Filtering:

-

Rank the identified protein targets based on the fit score of the pharmacophore alignment.

-

Filter the results to prioritize proteins that are relevant to cancer and infectious diseases.

-

Molecular Docking Protocol

Once a prioritized list of potential targets is generated, molecular docking is used to perform a more detailed analysis of the binding interactions between this compound and each specific target.[10]

-

Target Protein and Ligand Preparation:

-

Obtain the 3D structures of the prioritized protein targets from the PDB.

-

Prepare the protein and this compound structures as described in the reverse docking protocol.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock this compound into the identified binding site of each target protein.[11]

-

Define a grid box that encompasses the binding site of the protein.

-

Perform multiple docking runs to ensure robust sampling of possible binding poses.

-

-

Analysis of Binding Interactions:

-

Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Visualize the protein-ligand complexes to gain a structural understanding of the binding mode.

-

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Top Hits from Reverse Docking of this compound

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Putative Biological Role |

| 1 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 4QTB | -9.8 | Cell proliferation, differentiation |

| 2 | Tyrosine-protein kinase ABL1 | 2HYY | -9.5 | Cell growth, survival |

| 3 | DNA topoisomerase I | 1K4T | -9.2 | DNA replication, transcription |

| 4 | Dihydrofolate reductase (DHFR) | 3EI8 | -8.9 | Nucleotide synthesis |

| 5 | MurA enzyme (E. coli) | 1UAE | -8.7 | Bacterial cell wall synthesis |

Table 2: Hypothetical Top Hits from Pharmacophore-Based Screening of this compound

| Rank | Protein Target | UniProt ID | Fit Score | Putative Biological Role |

| 1 | Estrogen Receptor Alpha | P03372 | 0.85 | Hormone-dependent cancer progression |

| 2 | B-cell lymphoma 2 (Bcl-2) | P10415 | 0.82 | Apoptosis regulation |

| 3 | Penicillin-binding protein 2a (PBP2a) | P0A0H3 | 0.79 | Bacterial resistance |

| 4 | Cyclooxygenase-2 (COX-2) | P35354 | 0.76 | Inflammation, cancer |

| 5 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | P35968 | 0.73 | Angiogenesis |

Table 3: Hypothetical Molecular Docking Results for Prioritized Targets of this compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| MAPK1/ERK2 | 4QTB | -9.6 | Lys54, Asp111, Gln105 |

| Estrogen Receptor Alpha | P03372 | -9.1 | Arg394, Glu353, His524 |

| MurA enzyme (E. coli) | 1UAE | -8.5 | Cys115, Arg120, Gly397 |

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding the complex relationships in biological pathways and the logical flow of experimental procedures.

Conclusion and Future Directions

The in silico framework presented in this guide provides a systematic and resource-efficient strategy for identifying the pharmacological targets of this compound. The hypothetical results suggest that this compound may exert its anticancer and antimicrobial effects by modulating key proteins in cell signaling, DNA replication, and bacterial cell wall synthesis. The prioritized targets identified through this computational pipeline, such as MAPK1 and Estrogen Receptor Alpha, represent compelling candidates for subsequent experimental validation. Future work should focus on in vitro binding assays and cell-based functional assays to confirm the predicted interactions and elucidate the precise mechanism of action of this compound. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this promising natural product.

References

- 1. Computational methods to identify new antibacterial targets. (2015) | Martin J. McPhillie | 18 Citations [scispace.com]

- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 3. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chapter - Importance of In silico Tools in Anticancer Drug Discovery from Nature | Bentham Science [benthamscience.com]

- 8. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ethyl Orsellinate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl orsellinate, a naturally occurring phenolic compound derived from lichens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current state of knowledge regarding the therapeutic potential of this compound. We delve into its demonstrated antiproliferative, antimicrobial, and antioxidant properties, presenting available quantitative data, detailed experimental methodologies, and hypothesized signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the promise of this compound as a lead compound for future therapeutic agents.

Introduction

Ethyl 2,4-dihydroxy-6-methylbenzoate, commonly known as this compound, is a derivative of orsellinic acid, a secondary metabolite found in various lichen species.[1] Structurally, it belongs to the class of phenolic compounds, which are well-regarded for their broad spectrum of biological activities.[2] Preclinical investigations have revealed that this compound exhibits notable antiproliferative effects against several cancer cell lines, antibacterial activity, and potent antioxidant capabilities.[1][3][4] This whitepaper will synthesize the existing research, offering a detailed examination of its therapeutic promise.

Therapeutic Potential and Biological Activities

Antiproliferative and Cytotoxic Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. The in vitro cytotoxic effects have been quantified, providing valuable data for assessing its potential as an anticancer agent.[5][6]

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Hep-2 | Larynx Carcinoma | 31.2 | [5][6] |

| MCF-7 | Breast Cancer | 70.3 | [5][6] |

| 786-0 | Kidney Carcinoma | 47.5 | [5][6] |

| B16-F10 | Murine Melanoma | 64.8 | [5][6] |

| Vero (non-cancerous) | Monkey Kidney | 28.1 | [5] |

Furthermore, studies on a series of orsellinates have indicated a structure-activity relationship, where cytotoxic activity against brine shrimp (Artemia salina) increases with the elongation of the alkyl chain, suggesting that lipophilicity plays a crucial role in its biological activity.[7]

Table 2: Cytotoxic Activity of Orsellinates against Artemia salina

| Compound | LC50 (µM) | Reference |

| This compound | 495 | [5][6] |

| Hexyl orsellinate | 31 | [7] |

Antimicrobial Activity

This compound has shown activity against various microorganisms.[3] Notably, it exhibited activity against Methicillin-Resistant Staphylococcus aureus (MRSA), although a brominated derivative, ethyl 3,5-dibromoorsellinate, demonstrated significantly enhanced potency.[3]

Table 3: Antimicrobial Activity of this compound and its Derivative

| Compound | Microorganism | Activity | Concentration | Reference |

| This compound | MRSA | 13 mm inhibition zone | Not specified | [3] |

| Ethyl 3,5-dibromoorsellinate | MRSA | MIC: 4 µg/mL | 4 µg/mL | [3] |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] While it demonstrates antioxidant properties, its activity is reported to be less potent than its parent compounds, lecanoric acid and orsellinic acid.[8]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).[9]

-

Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9][10]

-

Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[10] Air dry the plates completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[2]

-

Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[9][11] The absorbance is directly proportional to the cell number.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[12]

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[12]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.[12] A positive control, such as ascorbic acid, should also be prepared.[12]

-

Reaction Mixture: Mix the sample solutions with an equal volume of the DPPH working solution in a 96-well plate or cuvettes.[12]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[12]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13]

Brine Shrimp Lethality Test (BSLT)

This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.[14]

-

Hatching of Brine Shrimp Eggs: Hatch Artemia salina cysts in artificial seawater under constant aeration and illumination for 24-48 hours.[15]

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent and prepare a series of dilutions in vials.[15]

-

Exposure: Add a specific number of brine shrimp nauplii (e.g., 10) to each vial containing the test solution.[15] The final volume is adjusted with seawater.

-

Incubation: Incubate the vials for 24 hours under illumination.[15]

-

Counting of Survivors: After 24 hours, count the number of surviving nauplii in each vial.[15]

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration at which 50% of the nauplii are killed).[16]

Potential Signaling Pathways